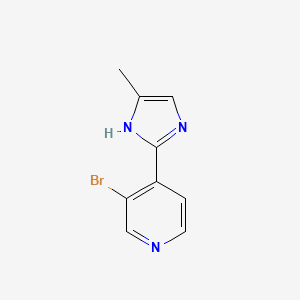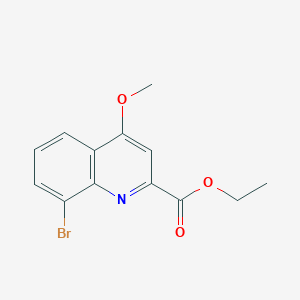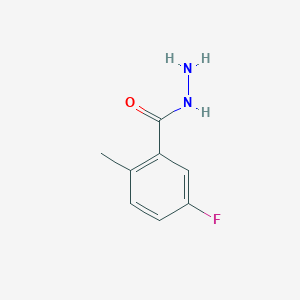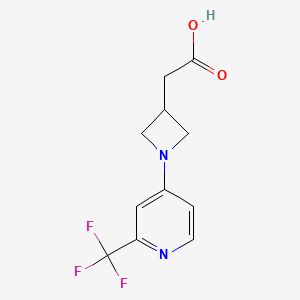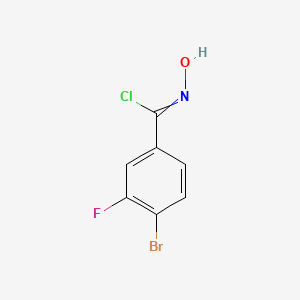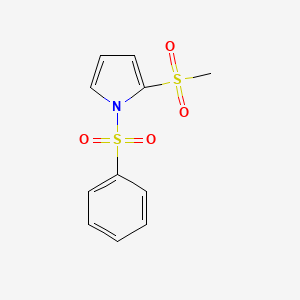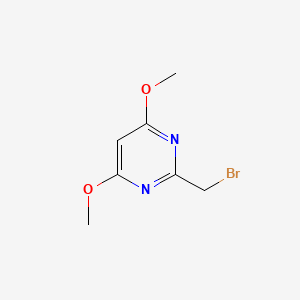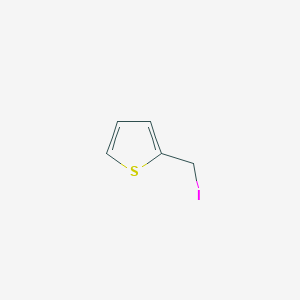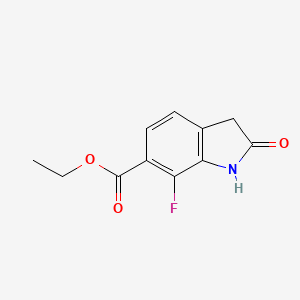
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindoline.
Oxidation: The indoline is oxidized to form 7-fluoro-2-oxoindoline.
Esterification: The final step involves the esterification of 7-fluoro-2-oxoindoline with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-fluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Fluorinated indole derivatives.
Reduction Products: Hydroxyindoline derivatives.
Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-fluoro-2-oxoindoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxoindoline-6-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroindoline: A precursor in the synthesis of Ethyl 7-fluoro-2-oxoindoline-6-carboxylate.
2-Oxoindoline-6-carboxylate Derivatives: Various derivatives with different substituents at the 7th position.
Uniqueness: The presence of the fluorine atom in this compound distinguishes it from other similar compounds. This fluorine atom enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C11H10FNO3 |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
ethyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
SNCPLJNFUCYLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


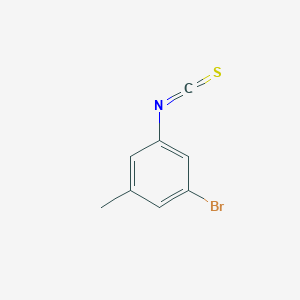
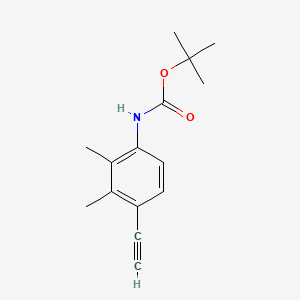
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
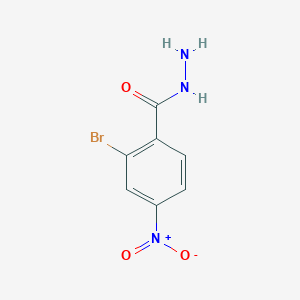
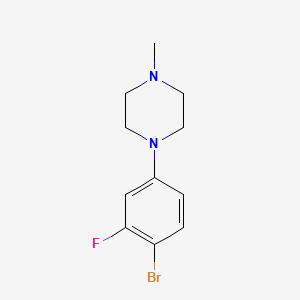
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
